molecular formula C₁₀H₁₇N₃OS·x[HCl] B1154632 (S)-Pramipexole Sulfoxide

(S)-Pramipexole Sulfoxide

Cat. No.: B1154632
M. Wt: 227.33
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Pramipexole Sulfoxide is a characterized chemical reference standard, essential for advanced pharmaceutical research and development. This compound is a key metabolite and impurity of Pramipexole, a medication used for Parkinson's disease and Restless Legs Syndrome . Its primary research applications include analytical method development (AMV), method validation, and rigorous quality control (QC) testing for the production of Pramipexole . It serves as a critical standard for supporting regulatory filings such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The compound is supplied with comprehensive documentation, including a Structure Elucidation Report (SER), to ensure data accuracy and reliability for research purposes . Research into Pramipexole and its enantiomers has shown neuroprotective properties, including efficacy as a mitochondria-targeted antioxidant, which are independent of dopamine receptor stimulation . This highlights the broader research interest in the compound's properties. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C₁₀H₁₇N₃OS·x[HCl]

Molecular Weight

227.33

Synonyms

(6S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazole 1-oxide Hydrochloride; 

Origin of Product

United States

Ii. Synthetic Methodologies and Mechanistic Pathways for S Pramipexole Sulfoxide Formation

Chemical Synthesis Approaches for (S)-Pramipexole Sulfoxide (B87167) Reference Standards

The availability of pure (S)-Pramipexole Sulfoxide as a reference standard is crucial for analytical method development, stability testing, and impurity profiling of Pramipexole (B1678040) drug products.

The primary route for synthesizing this compound involves the controlled oxidation of the sulfide (B99878) group in the (S)-Pramipexole molecule. Various oxidizing agents and reaction conditions can be employed to achieve this transformation. Common strategies include the use of reagents like hydrogen peroxide, often in the presence of a catalyst, to facilitate the selective oxidation of the sulfur atom. organic-chemistry.orgresearchgate.net The challenge lies in controlling the reaction to prevent over-oxidation to the corresponding sulfone. organic-chemistry.orgorganic-chemistry.org

Researchers have explored a variety of oxidation systems for the conversion of sulfides to sulfoxides. organic-chemistry.org These can range from metal-based catalysts to metal-free approaches. The choice of solvent and temperature also plays a critical role in the reaction's success, influencing both the rate of reaction and the selectivity for the desired sulfoxide product.

Maintaining the (S)-stereochemistry at the chiral center of the pramipexole molecule is paramount during the synthesis of its sulfoxide derivative. The oxidation of the sulfide should not affect the stereochemical integrity of the rest of the molecule. Chemoenzymatic methods have been explored for the synthesis of chiral intermediates of pramipexole, which could potentially be adapted for the stereoselective synthesis of its sulfoxide. mdpi.com While direct enzymatic oxidation of the sulfide in pramipexole to its (S)-sulfoxide is a plausible area of investigation, published research on this specific transformation is limited. The focus of stereoselective synthesis has largely been on establishing the chiral center in the parent pramipexole molecule. mdpi.comresearchgate.net

Investigation of Degradation Mechanisms Leading to this compound

The formation of this compound as a degradation product can impact the quality, safety, and efficacy of pramipexole-containing medications. Understanding the mechanisms behind its formation is essential for developing stable pharmaceutical formulations.

(S)-Pramipexole is susceptible to oxidative degradation, with the sulfur atom in the thiazole (B1198619) ring being a primary target. researchgate.netscielo.brnih.gov Forced degradation studies, which involve exposing the drug substance to stress conditions like strong oxidizing agents (e.g., hydrogen peroxide), have demonstrated the formation of the sulfoxide derivative. scielo.brnih.gov These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. nih.govnih.gov The mechanism likely involves the nucleophilic attack of the sulfur atom on the oxidizing species, leading to the formation of the S-O bond. Research has shown that pramipexole can reduce the production of reactive oxygen species, which ironically highlights its own susceptibility to oxidation. nih.gov

Degradation Condition Observed Degradation Products Reference
Acid Hydrolysis2-amino-4,5-dihydro-benzothiazol researchgate.net
Base Hydrolysis2-amino-4,5-dihydro-benzothiazol researchgate.net
Oxidation (H₂O₂)This compound scielo.br
Photolysis (Sunlight)(4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid nih.gov

This table summarizes the degradation products of Pramipexole under various stress conditions.

Pharmaceutical excipients, while generally considered inert, can significantly influence the stability of the active pharmaceutical ingredient (API). researchgate.net In the case of (S)-Pramipexole, certain excipients may promote its degradation to the sulfoxide form. For instance, excipients containing trace amounts of peroxides or other oxidizing species could accelerate the oxidation process. The physical form of the excipient, whether crystalline or amorphous, can also play a role in the drug's stability. researchgate.net Studies have shown that interactions between pramipexole and excipients like HPMC can lead to the formation of other degradation products, highlighting the importance of careful excipient selection. mdpi.com

The rate of this compound formation is influenced by environmental factors such as temperature, humidity, and light. nih.gov Elevated temperatures can increase the rate of chemical reactions, including oxidation. The presence of moisture can also facilitate degradation pathways. nih.gov Photostability studies have shown that exposure to light can lead to the degradation of pramipexole, although the primary photodegradation product identified was not the sulfoxide. researchgate.netnih.gov Therefore, proper storage of pramipexole-containing products in controlled environments is crucial to minimize the formation of degradation impurities, including the sulfoxide.

Stress Condition Duration Temperature Relative Humidity Observed Degradation Reference
Dry Heat30 days50°C-No significant degradation nih.gov
Wet Heat3 months50°C75%No significant degradation nih.gov
Sunlight Exposure8 daysAmbient->10% degradation nih.gov
3 M HCl48 hours80°C-Significant degradation nih.gov
2 M NaOH24 hours80°C-10-20% degradation nih.gov
6% H₂O₂8 daysRoom Temperature-Significant degradation nih.gov

This table outlines the stability of Pramipexole under various stress conditions as per forced degradation studies.

Iii. Advanced Analytical Research for the Detection, Identification, and Quantification of S Pramipexole Sulfoxide

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, providing the necessary resolving power to separate complex mixtures. For (S)-Pramipexole Sulfoxide (B87167), various liquid chromatography methods are employed to ensure its detection and quantification, often in the presence of the active pharmaceutical ingredient (API) and other related substances.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quality control of pharmaceuticals. Stability-indicating HPLC methods are specifically developed to separate the API from any potential degradation products or impurities that may form during manufacturing or storage, such as (S)-Pramipexole Sulfoxide. researchgate.net

The development of a robust HPLC method typically involves reversed-phase chromatography. researchgate.netimpactfactor.org In this approach, a non-polar stationary phase is used with a polar mobile phase. Method development focuses on optimizing several parameters to achieve adequate separation between pramipexole (B1678040) and its sulfoxide impurity. Key parameters include the type of column (e.g., C18), the composition of the mobile phase (often a mixture of an aqueous buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, and the detector wavelength. researchgate.netimpactfactor.orgscielo.br For instance, a method might use an Ace5-C18 column with a mobile phase of 10 mmol L-1 ammonium acetate and acetonitrile in a 75:25 v/v ratio, with UV detection at 260 nm. researchgate.net Validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. researchgate.net

Table 1: Example of HPLC Method Parameters for Pramipexole Impurity Analysis

Parameter Condition Source
Column Ace5-C18 (250×4.6 mm, 5 µm) researchgate.net
Mobile Phase 10 mmol L-1 Ammonium Acetate : Acetonitrile (75:25 v/v) researchgate.net
Flow Rate 1.0 mL/min scielo.br
Detection UV at 260 nm researchgate.net

| Internal Standard | Tamsulosin HCl | scielo.br |

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. waters.comresearchgate.net This technology operates at higher pressures, leading to a substantial increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.comnih.gov For impurity profiling, where structurally similar compounds like (S)-Pramipexole and its sulfoxide must be separated, the enhanced resolving power of UPLC is particularly advantageous. waters.com

The application of UPLC can reduce analysis times from over 10-20 minutes with HPLC to under 5 minutes, significantly improving throughput. waters.com A UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) provides even greater specificity and sensitivity, allowing for the detection and quantification of impurities at very low levels. nih.govnih.gov For example, a UPLC-MS/MS method for pramipexole has been developed using a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase of 10 mM ammonium formate (B1220265) and acetonitrile. nih.gov Such methods are essential for identifying and characterizing unknown impurities discovered during stability studies of drug formulations. nih.gov

Table 2: Example of UPLC Method Parameters for Pramipexole Analysis

Parameter Condition Source
Column Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov
Mobile Phase 10 mM Ammonium Formate (pH 7.5) : Acetonitrile (15:85, v/v) nih.gov
Flow Rate 0.5 mL/min nih.gov

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Chiral Separation Methodologies for Enantiomeric Purity Assessment of this compound

This compound is a chiral molecule, containing a stereogenic center at the sulfur atom. Therefore, it can exist as two enantiomers, (S)- and (R)-Pramipexole Sulfoxide. Assessing the enantiomeric purity is crucial, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral chromatography is the primary technique for this purpose.

Chiral separation is typically achieved using a chiral stationary phase (CSP) that can interact differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for separating chiral sulfoxides. au.dknih.gov For instance, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the enantiomeric resolution of pramipexole. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol, sometimes with a small amount of an amine modifier such as diethylamine (B46881) to improve peak shape and resolution. nih.gov The development of such a method allows for the quantification of the undesired (R)-enantiomer in a sample of this compound, ensuring its enantiomeric purity. nih.gov

Spectroscopic and Spectrometric Characterization for Structure Elucidation

Following separation and isolation, spectroscopic and spectrometric techniques are indispensable for the unambiguous confirmation of the chemical structure of an impurity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of an unknown compound. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS can be used to deduce the molecular formula of an impurity. For this compound, the expected molecular formula is C10H17N3OS, corresponding to a molecular weight of 227.33. allmpus.com HRMS analysis would confirm this elemental composition.

Furthermore, when coupled with a fragmentation technique (MS/MS), HRMS provides detailed structural information. The fragmentation pattern of the protonated molecule [M+H]+ is analyzed to understand the connectivity of the atoms. For pramipexole-related structures, fragmentation often occurs near the linker between the bicyclic ring system and the side chains. nih.govnih.gov In the case of the sulfoxide, characteristic fragmentation pathways would involve the tetrahydrobenzothiazole ring system and the propylamino side chain, allowing for precise identification of the impurity's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. The oxidation of the sulfur atom to a sulfoxide significantly affects the chemical shifts of the neighboring protons in the tetrahydrobenzothiazole ring system. nih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

2D NMR: To establish the complete connectivity, various 2D NMR experiments are performed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out the spin systems of the propyl chain and the tetrahydrothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

Together, these NMR techniques provide unambiguous evidence for the structure of this compound, confirming the site of oxidation and the integrity of the rest of the molecule. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum provides a unique molecular fingerprint, revealing the presence of key chemical moieties.

For this compound, IR spectroscopy is instrumental in confirming its structural identity, particularly the formation of the sulfoxide group from the parent thiazole (B1198619) sulfur. The primary functional groups expected to produce characteristic absorption bands in the IR spectrum include the primary amine (-NH2), the secondary amine (-NH-), C-H bonds from the alkyl and alicyclic systems, the aromatic C=N bond of the thiazole ring, and the defining sulfoxide (S=O) group.

The presence of the sulfoxide group is a critical distinguishing feature from the parent compound, (S)-Pramipexole. The S=O stretching vibration gives rise to a strong and sharp absorption band, typically in the region of 1030-1075 cm⁻¹. researchgate.netacs.orgmdpi.com Studies on dimethyl sulfoxide (DMSO) and other sulfoxide-containing compounds confirm that this band is a reliable marker for oxidation at a sulfur atom. researchgate.netacs.org The precise frequency can be influenced by the surrounding molecular structure and hydrogen bonding.

The table below outlines the expected characteristic IR absorption frequencies for the principal functional groups in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Secondary Amine (R₂-NH)N-H Stretch3300 - 3500Medium (one band)
Aliphatic C-HC-H Stretch2850 - 3000Medium to Strong
Aromatic C=N (Thiazole)C=N Stretch1630 - 1680Medium to Weak
Sulfoxide (S=O)S=O Stretch1030 - 1075Strong, Sharp

This table is generated based on established IR spectroscopy correlation data and findings from related sulfoxide compounds. researchgate.netacs.orgmdpi.com

By comparing the IR spectrum of a sample to that of a reference standard for (S)-Pramipexole, the appearance of the strong S=O absorption band and potential shifts in the thiazole ring vibrations would provide definitive evidence for the presence of this compound.

Computational and Theoretical Approaches in Analytical Method Development

Modern analytical method development increasingly relies on computational and theoretical models to expedite and refine the process. These approaches allow for the prediction of molecular interactions and chromatographic behavior, reducing the need for extensive trial-and-error experimentation. For a specific metabolite like this compound, these tools can be used to design highly selective recognition materials and to forecast its behavior in separation techniques.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition of this compound

Molecularly Imprinted Polymers (MIPs) are synthetic, highly cross-linked polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functionality to a specific target molecule. rsc.orgnih.gov Often described as "artificial receptors," MIPs offer remarkable selectivity and are robust, making them ideal for use as sorbents in solid-phase extraction (SPE) to isolate trace analytes from complex matrices like biological fluids. nih.govnih.govresearchgate.net

While research specifically detailing a MIP for this compound is not prominent, a comprehensive study on creating a selective MIP for the parent compound, (S)-Pramipexole, provides a direct blueprint for such an endeavor. nih.gov In that research, a structural analog of pramipexole was used as the template to create binding sites. Itaconic acid was identified as the most effective functional monomer, indicating that acidic monomers form strong, selective interactions with the basic amine groups of the pramipexole molecule. nih.gov

The successful development of this MIP for (S)-Pramipexole demonstrates the feasibility of the approach. Key findings from this study are summarized below.

ComponentSelection/ResultRationale/Outcome
TemplateS-2,6-diamino-4,5,6,7-tetrahydrobenzothiazoleStructural analog of S-Pramipexole
Functional MonomerItaconic AcidProvided the highest imprinting factor and binding capability
Cross-linkerEthylene glycol dimethacrylateFormed the polymer matrix structure
ApplicationMolecularly Imprinted Solid-Phase Extraction (MISPE)Selective extraction from human urine
Recovery91.8 ± 3.2%Significantly higher than a standard commercial sorbent (37.1 ± 1.1%)

Data sourced from a study on designing a selective MIP for S-Pramipexole. nih.gov

To develop a MIP for this compound, a similar strategy could be employed. The sulfoxide group (S=O) introduces a new polar, hydrogen-bond-accepting site. This suggests that in addition to acidic monomers like itaconic acid to target the amine groups, functional monomers capable of hydrogen bonding with the sulfoxide oxygen could be screened to enhance selectivity for the metabolite over the parent drug. This tailored approach could yield a powerful tool for the exclusive extraction of this compound from complex samples.

In Silico Modeling for Predicting Retention Behavior and Selectivity

In silico modeling refers to the use of computer simulations to predict the physicochemical properties and behavior of molecules. In analytical chemistry, this is particularly useful for forecasting the retention time (tR) of compounds in chromatographic systems like High-Performance Liquid Chromatography (HPLC). nih.govchromatographytoday.com By using software that calculates properties based on a molecule's structure, analysts can build models to predict how a compound like this compound will behave under specific chromatographic conditions. chromatographytoday.com

This predictive power is invaluable for developing stability-indicating methods, where the goal is to separate the active pharmaceutical ingredient from all potential impurities and degradation products. A validated stability-indicating LC-MS method for pramipexole has been established, identifying the retention times of various degradants under forced degradation conditions. nih.gov For instance, an oxidative degradation product, likely the sulfoxide, was generated using 6% H₂O₂ and showed a distinct retention time from the parent compound. nih.gov

The experimental data from such a study can serve as the foundation for building a robust in silico model.

CompoundStress ConditionRetention Time (tR) in minutes
PramipexoleUnstressed~14.9
Oxidative Degradant (m/z 228.1)6% H₂O₂6.92
Acid Degradant (m/z 153.1)3 M HCl8.14
Base Degradant (m/z 153.1)2 M NaOH8.30
Photodegradant (m/z 256.8)Sunlight6.00

Data sourced from a stability-indicating method development study for Pramipexole. nih.gov

An in silico model, such as one using a quantitative structure-retention relationship (QSRR) approach, would be trained using the known structures and experimentally determined retention times of pramipexole and its known degradants. Once validated, this model could then be used to predict the retention time of this compound with high accuracy. This allows for the proactive optimization of chromatographic parameters (e.g., gradient slope, mobile phase composition) to ensure a clear separation between the sulfoxide metabolite and the parent drug, saving significant time and resources in method development.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on This compound that adheres to the requested outline.

Publicly accessible preclinical research, including in vitro binding assays, cellular impact studies, and mechanistic toxicology, focuses almost exclusively on the parent compound, Pramipexole. The available documentation mentions that Pramipexole is metabolized into several minor metabolites, but detailed biochemical and toxicological characterizations of this compound as an individual compound are not provided in the reviewed sources.

Consequently, it is not possible to provide the requested detailed research findings, data tables on receptor affinity, or specific assessments of cellular and toxicological effects for this compound. Creating such content would require fabricating data that is not supported by the available scientific evidence.

V. Role of S Pramipexole Sulfoxide in Impurity Control and Pharmaceutical Research Outlook

Strategies for Impurity Control and Monitoring in Pramipexole (B1678040) Synthesis and Formulation Development

The control of impurities in pharmaceutical products like Pramipexole is a multifaceted challenge, addressing substances that can originate from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions between the drug and excipients. mdpi.comsemanticscholar.orgnih.gov A robust impurity control strategy involves a deep understanding of the synthetic route and potential by-products, as well as the drug's stability under various conditions.

Impurities in Pramipexole can be generated from starting materials, intermediates, or as by-products during the API manufacturing process. mdpi.com Additionally, degradation impurities can form during the manufacturing of the drug product or during storage, sometimes due to interactions with excipients. mdpi.comsemanticscholar.org For instance, studies have identified degradation products resulting from interactions between Pramipexole and excipients like mannitol (B672) or hypromellose (HPMC) under certain conditions. mdpi.comnih.gov

The primary tool for monitoring and controlling these impurities, including (S)-Pramipexole Sulfoxide (B87167), is high-performance liquid chromatography (HPLC). mdpi.comimpactfactor.org Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Pramipexole and its related substances in bulk drug and tablet dosage forms. impactfactor.orgresearchtrend.netmedicalresearchjournal.org These methods are designed to be sensitive, specific, and accurate to detect and quantify even trace amounts of impurities.

Key aspects of these analytical strategies include:

Method Development: Developing specific chromatographic conditions to achieve effective separation of the main compound from all potential impurities. This involves optimizing the stationary phase (e.g., C18 columns), mobile phase composition (e.g., buffers, organic solvents), flow rate, and detection wavelength. mdpi.comimpactfactor.orgmedicalresearchjournal.org

Validation: Validating the analytical methods according to International Council for Harmonisation (ICH) guidelines to ensure they are reliable for their intended purpose. researchtrend.net

Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to intentionally produce degradation products. This helps in identifying potential degradants like sulfoxides and developing analytical methods capable of separating them.

Characterization: Using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy to identify and fully characterize the structure of unknown impurities detected during stability studies or routine analysis. mdpi.comsemanticscholar.orgresearchgate.net

Below is an interactive data table summarizing typical parameters used in HPLC methods for Pramipexole impurity analysis.

ParameterDescriptionExample 1Example 2Example 3
Column Stationary PhaseInertSil ODS-2 C18 (250 mm × 4.6 mm, 5 µm) mdpi.comThermo Scientific C18 (150mm × 4.6mm, 8.5µm) impactfactor.orgPeerless Basic AQ C18 (250 x 4.6mm, 5µ) researchtrend.net
Mobile Phase Eluent CompositionGradient of ion-paired mobile phase mdpi.comMethanol: Ammonium (B1175870) acetate (B1210297) buffer (75:25 v/v) impactfactor.orgBuffer and Acetonitrile (B52724) (70:30 v/v) researchtrend.net
Flow Rate Speed of mobile phase1.5 mL/min mdpi.com0.7 ml/min impactfactor.org1.0 ml/min researchtrend.net
Detection Wavelength for UV detector264 nm researchgate.net262 nm impactfactor.org254 nm researchtrend.net
Column Temp. Operating Temperature40 °C mdpi.comAmbient impactfactor.org40°C researchtrend.net

Integration of (S)-Pramipexole Sulfoxide Research into Quality by Design (QbD) Frameworks

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The study of impurities like this compound is integral to the QbD framework.

By understanding how impurities are formed, their potential impact on product quality can be mitigated. For example, knowledge of this compound as a potential oxidative degradation product would inform the selection of appropriate packaging and storage conditions to prevent its formation. Research into drug-excipient interactions, which can lead to other impurities, is also a key component of QbD, guiding the selection of compatible excipients during formulation development. mdpi.comsemanticscholar.org

Experimental design is a core tool within the QbD paradigm used to study the chromatographic behavior of Pramipexole and its impurities. semanticscholar.org By systematically varying chromatographic parameters (e.g., pH, solvent concentration) and observing the effect on the separation of impurities, a robust analytical method can be developed. semanticscholar.org This "design space" for the analytical method ensures that it remains reliable even with minor variations in operational parameters. This approach allows for a more comprehensive understanding and control of the manufacturing process and its impact on the final product's impurity profile.

Key integrations of impurity research into QbD include:

Risk Assessment: Identifying potential sources of impurities (synthesis, degradation, excipient interaction) and assessing their risk to patient safety and product efficacy.

Process Understanding: Investigating how critical process parameters (CPPs) in the manufacturing of the API and the drug product affect the formation and levels of critical quality attributes (CQAs), including specific impurities.

Control Strategy: Designing a control strategy based on process understanding to ensure the final product consistently meets its quality specifications. This includes setting acceptance criteria for known and unknown impurities.

Future Research Directions for Understanding Related Substances in Drug Development

The continuous effort to ensure drug safety and quality drives ongoing research into pharmaceutical impurities. For Pramipexole and its related substances like this compound, future research is likely to focus on several key areas:

Advanced Analytical Techniques: While HPLC is the workhorse for impurity analysis, the application of more advanced and sensitive techniques will continue to grow. Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (UPLC-HRMS) offers higher resolution and sensitivity, enabling the detection and characterization of impurities at even lower levels. semanticscholar.orgnih.gov

In Silico Prediction: The use of computational tools to predict potential degradation pathways and the toxicological properties of impurities is an emerging area. This can help prioritize which impurities require more rigorous control and toxicological evaluation, saving time and resources during development.

Process Analytical Technology (PAT): Implementing real-time monitoring of manufacturing processes can help to better control impurity formation. PAT tools could be used to monitor critical parameters that are known to influence the generation of impurities like this compound, allowing for immediate adjustments to keep the process within its design space.

Novel Formulation Strategies: Research into novel drug delivery systems, such as nanoparticle-based strategies or transdermal patches, for drugs like Pramipexole may introduce new challenges and considerations for impurity profiling and control. mdpi.comqub.ac.uk Understanding the stability of the drug and the potential for new drug-excipient or drug-device interactions in these complex systems will be crucial.

Ultimately, a deeper understanding of the formation, characterization, and control of this compound and other related substances contributes to the overarching goal of producing safer and more effective medicines. mdpi.com

Q & A

Q. What are the established synthesis routes for (S)-Pramipexole Sulfoxide, and what analytical techniques are required for structural confirmation?

  • Methodological Answer : Synthesis typically involves stereoselective oxidation of pramipexole precursors using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key steps include chiral resolution via chromatography to isolate the (S)-enantiomer. Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and functional groups.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, using chiral columns to confirm enantiomeric excess .
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
    Detailed protocols must follow pharmacopeial standards for sulfoxide analysis, including impurity profiling via gas chromatography (GC) with flame ionization detection .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Identification : Conduct a risk assessment for sulfoxide reactivity and potential toxicity. Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Waste Management : Neutralize reactive byproducts (e.g., chlorinated intermediates) before disposal.
  • Training : Researchers must demonstrate competence in handling emergencies (e.g., spills, exposure) and adhere to institutional SOPs for sulfoxide compounds .
  • Ethical Compliance : Document animal/human study approvals if applicable, per international guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric purity of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings to identify optimal conditions. Use response surface methodology (RSM) for multifactorial analysis.
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to enhance enantioselectivity.
  • Literature Precedent : Cross-reference reaction conditions from validated pharmacological studies, ensuring compatibility with sulfoxide stability .
  • Scale-Up Validation : Incrementally increase batch size while monitoring purity via HPLC-MS .

Q. What methodological approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Comparative Pharmacokinetics : Measure bioavailability, blood-brain barrier penetration, and metabolite profiles using LC-MS/MS. Cross-validate with microdialysis in animal models.
  • Dose-Response Modeling : Apply Hill equations to reconcile potency differences across assays.
  • Controlled Variables : Standardize cell culture conditions (e.g., oxygen levels, serum content) to mimic in vivo environments .
  • Error Analysis : Quantify experimental uncertainty using propagation of error models and report confidence intervals .

Q. What computational modeling techniques are effective in predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with dopamine D3 receptors (PDB ID: 7CMU). Validate docking poses via molecular dynamics (MD) simulations .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between enantiomers to rationalize stereospecific activity.
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .
  • Validation : Cross-check predictions with radioligand displacement assays using tritiated pramipexole derivatives .

Data Reproducibility and Reporting

Q. How can researchers ensure the reproducibility of in vitro neuroprotective assays involving this compound?

  • Methodological Answer :
  • Standardized Protocols : Document cell lines, passage numbers, and assay buffers in supplementary materials. Use internal controls (e.g., N-acetylcysteine for oxidative stress assays).
  • Blinded Analysis : Assign compound codes to avoid bias in data interpretation.
  • Inter-Lab Validation : Share samples with collaborating labs to confirm findings. Follow COPE guidelines for data transparency .

Contradictory Data Analysis

Q. What strategies address conflicting results in the quantification of this compound metabolites across analytical platforms?

  • Methodological Answer :
  • Cross-Platform Calibration : Use certified reference materials (CRMs) to harmonize LC-MS, GC-MS, and capillary electrophoresis results.
  • Isotopic Labeling : Synthesize deuterated internal standards to correct for matrix effects.
  • Multivariate Statistics : Apply principal component analysis (PCA) to identify outlier datasets or platform-specific biases .

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